molecular formula C7H4Br2N2O2 B1402779 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1305325-17-0

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1402779
CAS No.: 1305325-17-0
M. Wt: 307.93 g/mol
InChI Key: JHZOISDXZFHKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core with bromine atoms at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of a pyrido[3,2-b][1,4]oxazine precursor. One common method includes:

    Starting Material: Pyrido[3,2-b][1,4]oxazine.

    Bromination: The precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

    Batch or Continuous Flow Reactors: To handle larger quantities of reactants and products.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

    Safety Measures: Proper handling and disposal of bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: Reduction of the oxazine ring can lead to different derivatives.

    Oxidation Reactions: Oxidation can modify the functional groups on the oxazine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of amino or thio derivatives.

    Reduction: Formation of reduced oxazine derivatives.

    Oxidation: Formation of oxidized oxazine derivatives.

Scientific Research Applications

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors or modulators of biological targets.

    Material Science: Use in the synthesis of novel materials with specific electronic or photophysical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Molecular Targets: Such as enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interaction with specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks bromine atoms, which may affect its reactivity and biological activity.

    6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains a single bromine atom, potentially leading to different chemical properties.

    8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar to the above but with bromine at a different position.

Properties

IUPAC Name

6,8-dibromo-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O2/c8-3-1-4(9)10-7-6(3)13-2-5(12)11-7/h1H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZOISDXZFHKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 5
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.